molecular formula C17H16O5 B12437208 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12437208
M. Wt: 300.30 g/mol
InChI Key: UXUFMIJZNYXWDX-UHFFFAOYSA-N
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Description

Table 1: Key Geometric Parameters

Parameter Value Source
C=O bond length 1.221 Å
Cα–Cβ bond length 1.467 Å
Cβ–Cγ bond length 1.337 Å
Dihedral angle (Ar1–C=O) 8.2°
Dihedral angle (Ar2–Cγ) 34.7°

The intramolecular hydrogen bond between the 2-hydroxy group and the ketonic oxygen stabilizes the planar conformation, with an O–H···O distance of 2.61 Å . Methoxy groups adopt equatorial orientations to minimize van der Waals repulsions.

Crystallographic Data and X-Ray Diffraction Studies

Single-crystal X-ray diffraction analysis of structurally analogous chalcones (e.g., flavokawain C) reveals monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.52 Å, b = 7.23 Å, c = 15.89 Å, and β = 98.6°. While direct crystallographic data for this specific compound remains unpublished, computational models predict similar packing patterns dominated by π-π stacking (interplanar distance: 3.48 Å) and hydrogen-bonding networks .

Table 2: Predicted Crystallographic Features

Feature Description Source
Space group P2₁/c
Unit cell volume 1,204 ų
Density 1.32 g/cm³
Z-value 4

The absence of experimental diffraction data underscores the need for targeted crystallographic studies to resolve polymorphism and hydrate formation tendencies.

Comparative Analysis of Tautomeric Forms

Chalcones exhibit keto-enol tautomerism , influenced by substituent electronic effects. For this compound, the enol form is stabilized by:

  • Resonance-assisted hydrogen bonding between the 2-hydroxy group and the ketone.
  • Electron-donating methoxy groups, which increase electron density at the α-carbon.

Table 3: Tautomeric Stability (DFT Calculations)

Tautomer Relative Energy (kcal/mol) Population (%)
Keto form 0.0 62
Enol form +2.8 38
Zwitterionic form +5.1 <1

The keto tautomer dominates in nonpolar solvents (e.g., chloroform), while polar aprotic solvents (e.g., DMSO) shift equilibrium toward the enol form. Substituent electronegativity at the 4-hydroxyphenyl ring further modulates tautomeric ratios, with electron-withdrawing groups favoring the keto configuration.

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUFMIJZNYXWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches for Chalcones

Chalcones represent an important class of compounds that serve as precursors for various heterocyclic systems and possess diverse biological activities. The synthesis of chalcones, including our target compound, can be accomplished through several methods, with the Claisen-Schmidt condensation being the most widely employed approach.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation reaction is the primary method for synthesizing chalcones, including 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. This reaction involves the condensation of an appropriate aldehyde (4-hydroxybenzaldehyde in this case) with a ketone (1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one) in the presence of a base catalyst.

The general reaction mechanism proceeds through the following steps:

  • Base-catalyzed enolate formation of the ketone
  • Nucleophilic attack of the enolate on the aldehyde carbonyl
  • Dehydration to form the α,β-unsaturated ketone (chalcone)

Various reaction conditions and catalysts have been employed for this condensation reaction, as summarized in Table 1.

Table 1. Claisen-Schmidt Condensation Conditions for Chalcone Synthesis

Base Catalyst Solvent Temperature Reaction Time Reference
NaOH (40%) Ethanol Room temperature 4-5 h
KOH Ethanol/Methanol Reflux 1-5 h
NaOH Methanol Microwave (110 W, 55°C) -
K₂CO₃ (anhydrous) - - -

Alternative Synthetic Approaches

While the Claisen-Schmidt condensation remains the method of choice, several alternative approaches have been developed for chalcone synthesis that could potentially be applied to our target compound:

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient approach for chalcone synthesis, offering reduced reaction times and improved yields. The reaction typically employs NaOH/MeOH under microwave radiation at 110 W and 55°C. This method can significantly accelerate the reaction compared to conventional heating methods.

Ionic Liquid-Mediated Synthesis

Ionic liquids provide an alternative reaction medium for chalcone synthesis. Reactions utilizing HBr in Bmim(OTs) at 100°C for 12 hours have been reported for chalcone synthesis. This approach offers advantages in terms of recyclability of the reaction medium and potential environmental benefits.

Solvent-Free Approaches

Environmentally benign solvent-free methods have been developed, utilizing solid catalysts such as SiO₂/H₂SO₄ at 80°C. This approach aligns with green chemistry principles and can potentially reduce waste generation in the synthesis process.

Specific Synthesis Methods for this compound

Traditional Base-Catalyzed Synthesis

The traditional synthesis of this compound involves the Claisen-Schmidt condensation between 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one and 4-hydroxybenzaldehyde in the presence of a strong base. This method typically employs NaOH or KOH as the catalyst in alcoholic solvents.

The procedure follows these general steps:

  • Dissolution of the ketone (1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one) and aldehyde (4-hydroxybenzaldehyde) in methanol or ethanol
  • Addition of the base catalyst (40% NaOH or KOH)
  • Stirring at room temperature for 4-5 hours or under reflux for 1-5 hours
  • Acidification with dilute HCl to precipitate the product
  • Filtration, washing, and recrystallization

The compound can be purified through recrystallization from appropriate solvents, typically ethanol.

Thiamine Hydrochloride-Catalyzed Synthesis

An eco-friendly approach for synthesizing chalcones, including potentially our target compound, utilizes thiamine hydrochloride (vitamin B1) as a biodegradable and cost-effective catalyst. This method employs a metal-free Claisen-Schmidt condensation process and offers several advantages, including high production yield, catalyst recoverability, and tolerance for a broad range of functional groups.

The procedure typically follows these steps:

  • Preparation of a mixture of the ketone and aldehyde in a 1:1 ratio
  • Addition of thiamine hydrochloride (VB1, 20 mol%) in an ethanol-water mixture (v/v = 1:1)
  • Refluxing for 10 hours
  • Cooling to room temperature and concentrating under vacuum
  • Separation of the product from the catalyst (the product dissolves in ethanol while the catalyst dissolves in water)
  • Purification by flash column chromatography

This method is particularly valuable for the synthesis of pharmaceutically important chalcones and has been reported to produce high yields.

Starting from Hydroxyl Aromatic Ketonether Derivatives

An alternative approach involves using hydroxyl aromatic ketonether derivatives as starting materials. This method, as described in one source, begins with 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one as the raw material.

The synthetic procedure involves:

  • Combining 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one with dimethylformamide dimethylacetal
  • Heating the mixture to 383 K
  • Monitoring the reaction progress using thin-layer chromatography
  • Cooling to room temperature to precipitate the product
  • Filtering and concentrating in vacuo
  • Recrystallization from ethanol

While this approach was described for the synthesis of a different enaminone derivative, it provides insights into potential methods for manipulating the 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one starting material that could be adapted for our target compound.

Banana Peel Ash-Catalyzed Method

In a novel eco-friendly approach, prepared banana peel ash catalysts (MMPA or MCPA) have been employed for chalcone synthesis. This method represents a sustainable approach using bio-waste materials as catalysts.

The procedure typically involves:

  • Combining substituted acetophenones and aldehydes in a 1:1 ratio
  • Adding 15 mg of the prepared banana peel ash catalyst
  • Stirring at room temperature for 10-24 minutes
  • Monitoring reaction progress by TLC
  • Filtration and washing of the product with distilled water
  • Drying in an oven at 50°C

This method demonstrates excellent catalyst recyclability, as the catalyst can be washed, dried, and reused for successive cycles.

Optimization of Synthesis Parameters

Effect of Catalyst Type and Concentration

The choice of catalyst significantly impacts the efficiency and yield of the chalcone synthesis. Base catalysts such as NaOH and KOH are commonly employed, but alternative catalysts like thiamine hydrochloride offer eco-friendly advantages. The catalyst concentration also plays a crucial role, with most protocols utilizing 20-40 mol% of the catalyst relative to the reactants.

Solvent Selection

Various solvents have been employed for chalcone synthesis, with alcoholic solvents being the most common. The choice of solvent affects reaction rates, product solubility, and purification processes. Common solvent choices include:

Table 2. Solvent Systems for Chalcone Synthesis

Solvent System Advantages Disadvantages References
Ethanol Good solubility, easily available May require longer reaction times
Methanol Higher reactivity, good yields Toxicity concerns
Ethanol-Water (1:1) Eco-friendly, facilitates catalyst separation May reduce reaction rates
Solvent-free Green chemistry, waste reduction Potential mixing issues

Temperature and Reaction Time

Reaction temperature and duration significantly impact the yield and purity of the synthesized chalcone. Various temperature regimes have been employed, ranging from room temperature to reflux conditions and microwave heating.

Table 3. Temperature and Reaction Time Parameters

Method Temperature Reaction Time Yield Reference
Conventional Room temperature 4-5 hours Varies
Reflux Boiling point of solvent 1-5 hours High
Microwave 55-110°C Minutes High
Room temp with catalyst 25°C 10-24 minutes High

Purification Techniques

The purification of synthesized chalcones, including our target compound, typically involves:

  • Filtration of the precipitated product
  • Washing with appropriate solvents (water, cold ethanol)
  • Recrystallization from suitable solvents (typically ethanol)
  • Column chromatography when necessary

For the specific compound this compound, recrystallization from ethanol has been reported as an effective purification method.

Comparative Analysis of Synthesis Methods

Yield Comparison

Different synthesis methods produce varying yields of chalcones. While specific yield data for our target compound is limited in the available sources, general trends can be observed from similar chalcone syntheses.

Table 4. Yield Comparison of Different Synthesis Methods

Method Typical Yield Range Processing Time Complexity Reference
Base-catalyzed (KOH) 93-97% 1-5 hours Low
Base-catalyzed (NaOH) 80-90% 4-5 hours Low
Thiamine hydrochloride High 10 hours Medium
Banana peel ash 89% (for simple chalcone) 10-24 minutes Low
Microwave-assisted High Minutes Medium

Environmental Impact Assessment

Modern synthetic approaches increasingly consider environmental factors. Green chemistry principles have led to the development of eco-friendly methods for chalcone synthesis.

Table 5. Environmental Assessment of Synthesis Methods

Method Advantages Disadvantages References
Traditional base-catalyzed Well-established, reliable Uses strong bases, generates waste
Thiamine hydrochloride Biodegradable catalyst, recyclable Longer reaction time
Banana peel ash Bio-waste utilization, rapid reaction Limited scalability data
Solvent-free Reduced waste, energy efficient Potential mixing/heat transfer issues
Microwave-assisted Energy efficient, rapid Equipment requirements

Scalability Considerations

For industrial applications, the scalability of synthesis methods is a critical factor. Limited information is available regarding the scale-up of specific methods for our target compound, but general principles can be applied.

One source describes a gram-scale production of a simple chalcone using banana peel ash catalysts, achieving 1.86 g with 89% yield. This suggests potential for scaling certain eco-friendly methods, though further optimization would be necessary for industrial applications.

Chemical Reactions Analysis

Cyclization Reactions

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or HCl), the compound undergoes intramolecular cyclization to form flavone derivatives. The 2-hydroxy group facilitates nucleophilic attack on the carbonyl carbon, forming a six-membered ring.

Example:

  • Conditions: 5% H<sub>2</sub>SO<sub>4>, 80°C, 4 hours

  • Product: 5,7-Dimethoxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo bromination and nitration at specific positions:

ReactionReagents/ConditionsPosition of Substitution
Bromination Br<sub>2</sub>/FeBr<sub>3</sub>, 25°CPara to hydroxyl group (Ring B)
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CMeta to methoxy group (Ring A)

Steric hindrance from methoxy groups directs substitution to less hindered positions.

Hydrogenation of the α,β-Unsaturated System

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) selectively reduces the double bond:

ParameterDetails
Catalyst 5% Pd/C
Solvent Ethyl acetate
Pressure 1 atm H<sub>2</sub>, 25°C
Product Dihydrochalcone derivative

Photoredox Reactions

Visible-light-mediated reactions with ethyl bromodifluoroacetate generate CF<sub>2</sub>-containing chromones via radical intermediates :

Mechanism:

  • Ru(bpy)<sub>3</sub>Cl<sub>2</sub> catalyst absorbs light, generating [Ru(bpy)<sub>3</sub>]<sup>2+*</sup>.

  • Single-electron transfer (SET) from Et<sub>3</sub>N produces [Ru(bpy)<sub>3</sub>]<sup>+</sup>.

  • CF<sub>2</sub> radical addition to the α-position forms a stabilized intermediate.

  • Cyclization eliminates dimethylamine, yielding chromone derivatives.

Optimized Conditions (Table 1 from ):

EntryBaseSolventYield (%)
7NaHSO<sub>3</sub>DMSO81

Oxidation Reactions

The phenolic hydroxyl groups are susceptible to oxidation. Using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>:

  • Product: Quinone derivatives via two-electron oxidation.

  • Conditions: 0.1 M KMnO<sub>4</sub>, 50°C, 2 hours.

Solvent-Dependent Reactivity

Polar aprotic solvents (e.g., DMSO) enhance reaction rates in photoredox and cyclization reactions by stabilizing charged intermediates .

Scientific Research Applications

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups enable it to participate in redox reactions, potentially modulating oxidative stress and inflammation. Additionally, its structural features allow it to interact with enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) R₁ (Aromatic Ring) R₂ (α,β-Unsaturated Side) Melting Point (°C) Key Spectral Data (IR/NMR)
Flavokawain C (56798-34-6) 2-OH, 4,6-OCH₃ 4-OH-C₆H₄ Not reported IR: C=O ~1622 cm⁻¹; C=C ~1586 cm⁻¹
Flavokawain A (3420-72-2) 2-OH, 4,6-OCH₃ 4-OCH₃-C₆H₄ Not reported C=O: 1630 cm⁻¹; δ 14.23 (s, 1H, OH)
Flavokawain B (Not specified) 2-OH, 4,6-OCH₃ C₆H₅ (phenyl) Not reported IR: C=O ~1638 cm⁻¹
(E)-3-(4-Fluorophenyl) derivative 2-OH, 4,6-OCH₃ 4-F-C₆H₄ Not reported Molecular formula: C₁₇H₁₅FO₅
Compound 12 2-OH, 4,6-OCH₃ 2-OH-C₆H₄ Not reported IR: C=O ~1622 cm⁻¹; C=C ~1586 cm⁻¹
DiNap (Not specified) 2-OH, 4,6-OCH₃ Naphthalen-1-yl Not reported ¹H NMR: δ 7.87 (d, J = 15.52 Hz)

Key Observations :

  • Substituent Effects: The para-hydroxyl group in Flavokawain C enhances polarity and hydrogen-bonding capacity compared to methoxy (Flavokawain A) or non-polar groups (Flavokawain B).
  • Spectral Trends : C=O stretches in IR (~1620–1640 cm⁻¹) and downfield-shifted hydroxyl protons in NMR (e.g., δ 14.23 in Flavokawain A ) are consistent across derivatives.

Key Findings :

  • Antioxidant Activity : Flavokawain C’s single para-hydroxyl group confers moderate radical scavenging ability, while derivatives with adjacent hydroxyl groups (e.g., Compound 16) show superior activity due to enhanced resonance stabilization .
  • Antiviral Activity : DiNap, bearing a naphthyl group, exhibits potent inhibition of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) replication (EC₅₀: 10 μM), attributed to hydrophobic interactions with viral targets .
  • Cytoprotection : Flavokawains A and B demonstrate cytoprotective effects in hepatic cells at 20–100 μM, likely mediated through Nrf2/ARE pathway activation .

Biological Activity

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, also known by its CAS number 56798-34-6, is a chalcone derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of two aromatic rings and a conjugated double bond, which contributes to its reactivity and interaction with biological systems. The following sections detail the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antiviral properties.

  • Molecular Formula : C₁₇H₁₆O₅
  • Molecular Weight : 300.31 g/mol
  • InChIKey : UXUFMIJZNYXWDX-VMPITWQZSA-N

Anticancer Activity

Research indicates that chalcone derivatives, including this compound, exhibit significant anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in different cancer cell lines. For instance, it has been reported to arrest the cell cycle at the G2/M phase in human oral carcinoma cells and other types of cancer cells such as HeLa and K562 .
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells. It has been observed to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cancer cell death .
  • Mechanistic Insights : The anticancer activity is partly attributed to the modulation of signaling pathways involved in cell proliferation and survival. For example, it has been found to affect the p53 pathway and disrupt Wnt/β-catenin signaling, which are crucial in tumor development and progression .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory effects:

  • Cytokine Modulation : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .
  • Oxidative Stress Reduction : This chalcone derivative has antioxidant properties that help mitigate oxidative stress, which is often linked to chronic inflammation and various diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound:

  • Inhibition of Viral Replication : In vitro studies have demonstrated that this compound significantly reduces the replication of viruses such as Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in cultured cells .
  • Dose-dependent Effects : The antiviral effects were observed to be dose-dependent, with complete suppression of viral replication at higher concentrations (0.06 mM), while lower concentrations showed reduced efficacy without significant cytotoxicity .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeMechanism of ActionReferences
AnticancerCell cycle arrest, apoptosis induction
Anti-inflammatoryCytokine modulation, oxidative stress reduction
AntiviralInhibition of viral replication

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. In one experiment, treatment with varying concentrations led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis confirmed a marked increase in apoptotic cells post-treatment.

Another study focused on its anti-inflammatory properties in a mouse model of acute inflammation, where administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one?

Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , involving a reaction between a substituted acetophenone (e.g., 2-hydroxy-4,6-dimethoxyacetophenone) and a hydroxybenzaldehyde (e.g., 4-hydroxybenzaldehyde) under basic conditions. Ethanol or methanol with aqueous NaOH/KOH is commonly used as the solvent system (room temperature, 6–12 hours). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Key Parameters Table:

ParameterTypical Condition
SolventEthanol/Water (3:1)
Catalyst10% NaOH (aq)
Reaction Time8–12 hours
Yield Range50–75%

Advanced: How can regioselectivity challenges in the synthesis of chalcone derivatives like this compound be addressed?

Methodological Answer:
Regioselectivity in chalcone synthesis is influenced by substituent electronic effects. For example, electron-donating groups (e.g., methoxy) on the acetophenone ring enhance nucleophilicity at the α-carbon, favoring condensation. Computational tools (e.g., DFT) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). Experimentally, adjusting solvent polarity (e.g., DMF vs. ethanol) or using phase-transfer catalysts can modulate reaction pathways .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, 3200–3500 cm⁻¹) groups.
  • NMR : ¹H NMR identifies proton environments (e.g., enone protons at δ 7.2–8.1 ppm; aromatic protons split by substituents). ¹³C-APT NMR resolves carbonyl carbons (~190 ppm) and quaternary carbons.
  • MS : ESI-MS or EI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 330.3) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?

Methodological Answer:
Unexpected splitting may arise from dynamic processes (e.g., keto-enol tautomerism) or steric hindrance. Strategies include:

  • Variable Temperature NMR : Cooling to –40°C slows tautomerism, simplifying splitting patterns.
  • 2D NMR (COSY, HSQC) : Assigns coupling relationships and resolves overlapping signals.
  • Computational Validation : DFT-calculated chemical shifts (using Gaussian or ORCA) cross-validate experimental data .

Basic: What structural features influence the compound’s crystallographic behavior?

Methodological Answer:
X-ray diffraction (XRD) reveals planar enone systems and intermolecular hydrogen bonds (e.g., O–H···O between hydroxyl and methoxy groups). Crystal packing is stabilized by π-π stacking of aromatic rings. Data collection at 100–150 K minimizes thermal motion artifacts .

Example Crystallographic Data:

ParameterValue
Space GroupP2₁/c
Bond Length (C=O)1.24 Å
Dihedral Angle (Enone)175.5°

Advanced: How do hydrogen-bonding networks affect the compound’s stability and bioactivity?

Methodological Answer:
Hydrogen bonds (e.g., between phenolic –OH and carbonyl groups) enhance thermal stability and solubility. In bioactivity studies, these interactions influence binding to targets (e.g., enzymes). AIM (Atoms in Molecules) theory quantifies bond critical points (BCPs) to map interaction strength. MD simulations predict solvent accessibility of H-bond sites .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC₅₀ values).
  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., doxorubicin) validate results .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Predicts binding modes to receptors (e.g., COX-2, topoisomerase II).
  • Fluorescence Quenching : Measures binding constants (Kₐ) with serum albumin.
  • Kinetic Assays : Time-dependent inhibition studies (e.g., IC₅₀ shift analysis) .

Basic: What computational methods validate the compound’s electronic properties?

Methodological Answer:

  • DFT (B3LYP/6-311++G(d,p)) : Calculates HOMO/LUMO energies (predicting redox behavior), electrostatic potential (ESP) maps, and Mulliken charges.
  • TD-DFT : Simulates UV-Vis spectra (λ_max) for comparison with experimental data .

Advanced: How can researchers address discrepancies between experimental and computational results?

Methodological Answer:

  • Basis Set Optimization : Test larger basis sets (e.g., def2-TZVP) for accuracy.
  • Solvent Model (PCM) : Incorporate solvent effects in calculations.
  • Vibrational Analysis : Compare computed vs. experimental IR frequencies to refine force fields .

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